molecular formula C15H25NO B14943239 1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]pyrrolidine

1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]pyrrolidine

Cat. No.: B14943239
M. Wt: 235.36 g/mol
InChI Key: OHBXFAJTBJTMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]pyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]pyrrolidine can be achieved through several synthetic routes. One common method involves the cyclization of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol using (+)-10-camphorsulfonic acid (CSA) as a catalyst . This method ensures high enantiopurity of the final product. Another approach involves the lipase-mediated resolution of the racemic form of the compound, starting from dehydrolinalool .

Industrial Production Methods

Industrial production of this compound typically involves large-scale resolution procedures that exploit the enantioselectivity of specific enzymes, such as Novozym® 435 lipase and lipase AK . These methods are efficient and scalable, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]pyrrolidine is unique due to its combination of a pyrrolidine ring and a tetrahydropyran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]pyrrolidine

InChI

InChI=1S/C15H25NO/c1-14(2)8-6-9-15(3,17-14)10-7-13-16-11-4-5-12-16/h4-6,8-9,11-13H2,1-3H3

InChI Key

OHBXFAJTBJTMHD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(O1)(C)C#CCN2CCCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.